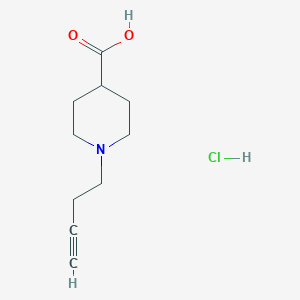
2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid, also known as TFE-TCA, is a chemical compound with the molecular formula C6H4F3N3O2. It is a derivative of triazole and carboxylic acid, and its synthesis method involves the reaction of 2,2,2-trifluoroethyl azide with ethyl propiolate in the presence of copper (I) catalyst. TFE-TCA has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid involves the inhibition of histone deacetylases, which leads to the upregulation of certain genes that are involved in the regulation of cell growth and apoptosis. 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. Furthermore, 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid in lab experiments is its relatively simple synthesis method. 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, one of the limitations of using 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the study of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid. One area of research could focus on the development of more efficient synthesis methods for 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid and its derivatives. Another area of research could focus on the identification of new targets for 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid, particularly in the field of epigenetics. Furthermore, the potential applications of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid in the treatment of various diseases, including cancer and inflammatory disorders, could be further explored.
Métodos De Síntesis
The synthesis of 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid involves the reaction of 2,2,2-trifluoroethyl azide with ethyl propiolate in the presence of copper (I) catalyst. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, which involves the formation of a five-membered ring consisting of three carbon atoms and two nitrogen atoms. The resulting product is then hydrolyzed to yield 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. Furthermore, 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c6-5(7,8)2-11-9-1-3(10-11)4(12)13/h1H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVUTAIDSLCIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1C(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)

![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)




![rac-tert-butyl N-{[(2R,4S)-4-tert-butylpiperidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B7451171.png)

![N-[(1H-imidazol-5-yl)methyl]aniline hydrochloride](/img/structure/B7451190.png)
